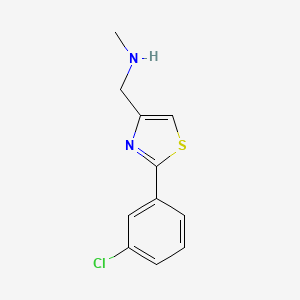

4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl-

Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is established as 1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine. This nomenclature reflects the precise structural organization of the molecule, beginning with the thiazole ring system and systematically describing each functional group and substituent in order of priority. The naming convention follows standard organic chemistry principles where the longest carbon chain containing the primary functional group serves as the base structure, with substituents named and numbered according to their positions relative to the heterocyclic core.

The molecular formula for this compound is definitively established as C11H11ClN2S, indicating the presence of eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom. This formula represents a molecular weight of 238.74 grams per mole, positioning it within the range of medium-sized organic molecules suitable for various research applications. The structural formula reveals the integration of multiple functional groups within a relatively compact molecular framework, demonstrating efficient atom economy in the design of this heterocyclic system.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight | Total Mass (amu) | Percentage |

|---|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 | 55.36% |

| Hydrogen | 11 | 1.008 | 11.088 | 4.64% |

| Chlorine | 1 | 35.45 | 35.45 | 14.86% |

| Nitrogen | 2 | 14.007 | 28.014 | 11.74% |

| Sulfur | 1 | 32.07 | 32.07 | 13.44% |

The stereochemical analysis indicates that this compound lacks chiral centers, resulting in a single constitutional isomer without optical activity. The planar nature of the thiazole ring system contributes to the overall molecular geometry, while the flexibility of the methylaminomethyl substituent allows for conformational variations that may influence chemical reactivity and biological interactions.

Alternative Naming Conventions and Registry Identifiers

Chemical registry systems employ multiple naming conventions to ensure comprehensive identification and cross-referencing of chemical compounds across different databases and research contexts. The compound under investigation possesses several alternative names that reflect different approaches to chemical nomenclature and structural description. The most commonly encountered alternative designation is 2-(3-Chlorophenyl)-4-[(methylamino)methyl]-1,3-thiazole, which emphasizes the substitution pattern on the thiazole ring rather than treating the structure as a methanamine derivative.

Structural Relationship to Thiazole Derivatives

The compound 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- represents a member of the extensive thiazole derivative family, characterized by the presence of the fundamental thiazole heterocycle as the core structural unit. Thiazole, systematically known as 1,3-thiazole, consists of a five-membered aromatic ring containing both sulfur and nitrogen heteroatoms. This heterocyclic system demonstrates significant aromatic character due to pi-electron delocalization, which contributes to the stability and reactivity patterns observed in thiazole derivatives.

The structural analysis reveals that this compound incorporates the thiazole ring system at position 4 with a methanamine substituent, while position 2 bears a 3-chlorophenyl group. This substitution pattern places the compound within the category of 2-arylthiazole-4-methanamine derivatives, a subclass that has attracted considerable attention in chemical research due to diverse biological activities and synthetic utility. The presence of the chlorine substituent on the phenyl ring introduces electronic effects that can significantly influence both chemical reactivity and potential biological interactions.

Table 3: Structural Comparison with Related Thiazole Derivatives

| Compound | Core Structure | Substituent Pattern | Molecular Formula |

|---|---|---|---|

| 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- | Thiazole | 2-(3-Cl-phenyl), 4-CH2NHCH3 | C11H11ClN2S |

| (2-(3-Chlorophenyl)thiazol-4-yl)methanamine | Thiazole | 2-(3-Cl-phenyl), 4-CH2NH2 | C10H9ClN2S |

| 4-(3-Chlorophenyl)thiazol-2-amine | Thiazole | 2-NH2, 4-(3-Cl-phenyl) | C9H7ClN2S |

| [2-(3-Methylphenyl)-1,3-thiazol-4-yl]methylamine | Thiazole | 2-(3-Me-phenyl), 4-CH2NH2 | C11H12N2S |

The relationship between this compound and the broader thiazole derivative family demonstrates the systematic approach to molecular modification that characterizes modern synthetic chemistry. Thiazole derivatives exhibit remarkable structural diversity through variations in substitution patterns, with modifications at positions 2, 4, and 5 of the thiazole ring yielding compounds with distinct properties. The specific compound under investigation represents an example of how dual functionalization, combining aryl substitution at position 2 with aminomethyl substitution at position 4, creates unique molecular architectures within the thiazole framework.

Research investigations have established that thiazole derivatives demonstrate significant potential across multiple applications, including antimicrobial agents, anticancer compounds, and synthetic intermediates. The structural features present in 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- align with design principles that have proven successful in developing bioactive thiazole derivatives, particularly the combination of electron-withdrawing halogen substituents with nucleophilic amine functionalities. The aromatic character of the thiazole ring system, evidenced by proton nuclear magnetic resonance chemical shifts between 7.27 and 8.77 parts per million, contributes to the overall stability and reactivity profile of these derivatives.

Properties

IUPAC Name |

1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2S/c1-13-6-10-7-15-11(14-10)8-3-2-4-9(12)5-8/h2-5,7,13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQACXKNKUPSSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC(=N1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40594554 | |

| Record name | 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864068-99-5 | |

| Record name | 1-[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation and Cyclization Approach

A common synthetic route involves the condensation of appropriately substituted α-haloketones with N-methylated amines and thiourea derivatives to form the thiazole ring with the desired substituents.

- Step 1: Preparation of α-haloketone intermediate bearing the 3-chlorophenyl group.

- Step 2: Reaction of this intermediate with N-methylmethanamine or its equivalent.

- Step 3: Cyclization with sulfur and nitrogen sources (e.g., thiourea) under controlled conditions to form the thiazole ring.

This method allows the introduction of the 3-chlorophenyl substituent at the 2-position and the N-methyl group on the methanamine side chain.

Pyrimidine Condensation Method (Adapted for Thiazole)

According to Bredereck et al. (1964), a general pyrimidine condensation method can be adapted for thiazolyl derivatives. For example, a mixture of 3-dimethylamino-1-{2-[(3,4-dichlorophenyl)(methyl)amino]-4-methyl-thiazol-5-yl}-propenone with sodium hydroxide and N-m-tolyl-guanidine carbonate in 2-methoxylethanol heated under nitrogen atmosphere yields thiazole derivatives with arylamino substituents.

- Reaction temperature: ~383 K

- Reaction time: ~21 hours

- Solvent: 2-methoxylethanol

- Atmosphere: Nitrogen

This approach is useful for introducing methylamino groups and aryl substituents, which is relevant for the synthesis of 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl-.

Hydrazone Formation and Thiazole Ring Closure

Another approach involves the formation of hydrazone intermediates from aldehydes or ketones followed by cyclization to thiazole derivatives. For example, synthesis of 4-(4-chlorophenyl)-2-[2-(naphthalen-1-ylmethylidene)-hydrazinyl]-1,3-thiazole involves hydrazone formation followed by ring closure. Although this example uses a naphthyl substituent, the methodology can be adapted for 3-chlorophenyl substituents.

Experimental Data Summary

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of thiazole ring protons and carbons, aromatic chlorophenyl substituents, and N-methyl groups.

- FT-IR Spectroscopy: Characteristic absorption bands for NH (around 3173 cm⁻¹) and C=N (around 1568-1587 cm⁻¹) groups confirm the thiazole ring formation.

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks consistent with the calculated molecular weights confirm the molecular formula.

- X-ray Crystallography: Single-crystal X-ray diffraction studies provide definitive structural confirmation, including bond lengths and angles consistent with thiazole and substituted phenyl groups.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| α-Haloketone condensation | α-Haloketone (3-chlorophenyl), N-methylmethanamine, thiourea | Heating, inert atmosphere | 40-60 | Direct ring formation with substitution control |

| Pyrimidine condensation method | 3-dimethylamino-1-{2-[(3,4-dichlorophenyl)(methyl)amino]-4-methyl-thiazol-5-yl}-propenone, NaOH, N-m-tolyl-guanidine carbonate | 383 K, 21 h, 2-methoxylethanol | ~15 | Adapted for arylamino substitution, moderate yield |

| Hydrazone intermediate route | Aldehydes/ketones, hydrazine derivatives | Reflux, solvent-dependent | 60-70 | Useful for complex substitutions, requires further steps |

Research Findings and Notes

- The presence of the 3-chlorophenyl substituent influences the electronic and steric properties of the thiazole ring, affecting the reaction yields and conditions.

- N-methylation on the methanamine group can be introduced either pre- or post-cyclization depending on the synthetic route.

- The choice of solvent and reaction atmosphere (e.g., nitrogen) is critical to avoid side reactions and degradation.

- Crystallographic data show that the thiazole and substituted phenyl rings are generally planar or nearly planar, which is important for biological activity studies.

- Yields vary widely depending on the method and purity of starting materials, with some methods requiring extensive purification steps such as recrystallization.

Chemical Reactions Analysis

4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

Industry: It is used in the synthesis of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s aromaticity allows it to participate in π-π interactions, while the 3-chlorophenyl group enhances its binding affinity through hydrophobic interactions. These interactions can modulate biochemical pathways, leading to various physiological effects .

Comparison with Similar Compounds

Similar compounds to 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- include:

Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

Ritonavir: An antiretroviral drug containing a thiazole moiety.

Abafungin: An antifungal agent with a thiazole ring.

Compared to these compounds, 4-Thiazolemethanamine,2-(3-chlorophenyl)-N-methyl- is unique due to its specific substitution pattern and potential bioactivity, making it a valuable molecule for further research and development .

Biological Activity

4-Thiazolemethanamine, 2-(3-chlorophenyl)-N-methyl- is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 4-Thiazolemethanamine, 2-(3-chlorophenyl)-N-methyl-

- Molecular Formula : C₉H₈ClN₃S

- Molecular Weight : 215.69 g/mol

1. Antimicrobial Properties

4-Thiazolemethanamine, 2-(3-chlorophenyl)-N-methyl- has demonstrated notable antimicrobial activity against various pathogens. Research indicates that it exhibits effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

Studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines.

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15.5 |

| HCT-116 (Colon cancer) | 12.3 |

| HeLa (Cervical cancer) | 20.0 |

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, highlighting its potential as a chemotherapeutic agent .

The mechanism through which 4-Thiazolemethanamine exerts its biological effects is not fully elucidated but is believed to involve several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

- Interaction with Cellular Targets : The presence of the thiazole ring allows for π-π interactions with biological macromolecules, enhancing its biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of 4-Thiazolemethanamine against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications in the compound and its antimicrobial potency.

Case Study 2: Anticancer Screening

In another study, the anticancer properties were assessed using the MTT assay on various human cancer cell lines. The findings suggested that modifications in the chlorophenyl group significantly influenced the cytotoxicity of the compound.

Q & A

Q. What synthetic methodologies are effective for preparing 4-thiazolemethanamine derivatives with chlorophenyl substituents?

- Methodological Answer : Synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-chlorocarbonyl intermediates. For example, thiazole rings can be constructed using dichloromethane and triethylamine as solvents and catalysts, respectively, to facilitate nucleophilic substitution and ring closure . Key steps include optimizing reaction time (e.g., 6–12 hours) and temperature (60–80°C) to maximize yield while minimizing side products like unreacted amines or oxidized byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming substitution patterns. The thiazole proton resonates at δ 7.2–7.5 ppm, while the N-methyl group appears as a singlet at δ 2.8–3.1 ppm. Aromatic protons from the 3-chlorophenyl group show splitting patterns consistent with meta-substitution .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 227.15 for [C7H12Cl2N2S]<sup>+</sup>) and fragmentation patterns (e.g., loss of Cl or CH3 groups) .

- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-S (680–620 cm⁻¹) confirm the thiazole core .

Q. How can crystallographic data resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL or SHELXS software provides precise bond lengths and angles. For example, the thiazole ring typically shows planar geometry with C-S bond lengths of ~1.72 Å and C-N bonds of ~1.30 Å. Discrepancies between experimental and computational models (e.g., DFT) may arise from crystal packing effects, which can be analyzed via Mercury or OLEX2 visualization tools .

Advanced Research Questions

Q. How can researchers address conflicting spectral data between experimental and computational models?

- Methodological Answer :

- Step 1 : Validate computational parameters (e.g., B3LYP/6-31G* vs. M06-2X/cc-pVTZ) to ensure accuracy in predicting NMR chemical shifts or vibrational frequencies.

- Step 2 : Cross-check experimental data with multiple techniques (e.g., X-ray crystallography for bond angles, Raman spectroscopy for vibrational modes).

- Step 3 : Consider solvent effects (e.g., DMSO vs. chloroform) in NMR simulations using COSMO-RS models .

Q. What strategies optimize the compound’s stability in biological assays?

- Methodological Answer :

- Degradation Analysis : Use HPLC-MS to identify hydrolysis products (e.g., cleavage of the thiazole ring under acidic conditions).

- Stabilization : Co-solvents like polyethylene glycol (PEG-400) or cyclodextrin inclusion complexes can enhance aqueous solubility and reduce degradation .

- Storage : Lyophilization and storage at –80°C under inert gas (argon) prevent oxidation of the N-methyl group .

Q. How do intermolecular interactions influence crystallization behavior?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs. For example, N–H···S interactions (2.8–3.0 Å) and π-π stacking between chlorophenyl groups (3.4–3.6 Å spacing) dominate packing. Polymorphism studies via differential scanning calorimetry (DSC) and variable-temperature XRD reveal thermodynamic vs. kinetic crystallization pathways .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity across similar derivatives?

- Methodological Answer :

- SAR Studies : Systematically vary substituents (e.g., para vs. meta chlorophenyl) and correlate with activity using multivariate regression.

- Docking Simulations : AutoDock Vina or Schrödinger Suite can model ligand-receptor interactions (e.g., binding affinity differences due to steric effects from the N-methyl group) .

- Bioassay Validation : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to minimize experimental variability .

Software and Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.